molecular formula C18H16F3NO3 B2985823 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate CAS No. 1794834-29-9

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate

Cat. No.: B2985823
CAS No.: 1794834-29-9
M. Wt: 351.325
InChI Key: KNMRHIRRRPPAQZ-UHFFFAOYSA-N
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Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a benzylaminoethyl benzoate core, incorporating a 2-oxo moiety and a strategically positioned trifluoromethyl group on its benzyl ring. The inclusion of the trifluoromethyl (-CF3) group is a critical design element, as it is widely recognized in drug discovery for its ability to profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and overall binding affinity to biological targets . Compounds with similar amide and ester functionalities, particularly those containing the trifluoromethyl group, are frequently explored as key intermediates or potential pharmacophores. They serve as vital scaffolds in the development of therapeutics for a range of conditions, such as anti-tumor, antiviral, and anti-inflammatory agents . The electron-withdrawing nature of the -CF3 group can mimic key transition states in enzymatic reactions, making such compounds valuable for investigating novel mechanisms of action. Furthermore, the molecular structure suggests potential application in the synthesis of more complex molecules, including those with C=N bonds (imines or Schiff bases), which are versatile electrophiles in organic synthesis and are present in numerous bioactive molecules . This product is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-12-6-8-13(9-7-12)17(24)25-11-16(23)22-10-14-4-2-3-5-15(14)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMRHIRRRPPAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N2O3. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activity.

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced pharmacological properties. The presence of this group can improve binding affinity to target proteins and alter the compound's interaction with biological membranes, potentially leading to increased efficacy in therapeutic applications .

Antidiabetic Potential

Recent studies have highlighted the compound's potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. A derivative of this compound demonstrated a maximal protective activity with an EC50 value of 0.1 ± 0.01 μM against ER stress-induced cell death .

CompoundMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01

This suggests that modifications to the compound's structure can lead to significant improvements in its protective effects against β-cell dysfunction.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Case Studies

  • β-Cell Protection : A study demonstrated that a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives, including variants of the target compound, provided significant protection against ER stress in pancreatic cells, thus highlighting its potential as a therapeutic agent for diabetes management .
  • Hepatic Fibrosis : Another case study explored the anti-fibrotic properties of similar compounds, showing that they could inhibit collagen synthesis in hepatic stellate cells, suggesting a broader application in liver diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a. Methoxy-Substituted Tyramine Derivatives ()

A series of 2-((4-methoxyphenethyl)amino)-2-oxoethyl benzoates (Ph2–Ph6) share the oxoethyl-amino-ester backbone but differ in aromatic substituents:

  • Ph2 : 4-hydroxybenzoate (melting point: 93–95°C, Rf = 0.53).
  • Ph3 : 2,4-dihydroxybenzoate (melting point: 122–124°C, Rf = 0.51).
  • Ph4 : 3,4-dihydroxybenzoate (melting point: 112–114°C, Rf = 0.55).

Key Differences :

  • Hydroxyl groups on the benzoate ring (e.g., Ph3–Ph5) increase polarity compared to the methyl group in the target compound, likely reducing lipophilicity.
  • Higher melting points in dihydroxy derivatives (e.g., Ph3: 122–124°C) suggest stronger intermolecular hydrogen bonding, absent in the target compound due to its non-polar -CF₃ and methyl groups .
b. 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate ()

This compound features a 3-CF₃ benzoate and a 4-fluorophenyl group on the oxoethyl chain. Unlike the target compound’s 2-CF₃-benzylamino group, this derivative lacks the amino linkage.

Analogues with Heterocyclic or Aliphatic Modifications

a. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate ()

Synthesized via a Petasis reaction, this compound integrates a tetrahydrobenzo[b]thiophene ring and an ethoxy group. Its lower yield (22%) contrasts with the target compound’s synthesis (details unspecified), highlighting challenges in introducing heterocyclic systems .

b. [2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate ()

This derivative includes a thiazole ring and a bromine substituent. The thiazole moiety introduces aromatic heterocyclic character, which may enhance binding to biological targets compared to the purely aromatic target compound .

Functional Group Variations: Esters vs. Amides

a. 4-amino-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}benzamide ()

The trifluoroethylamino group mirrors the target compound’s -CF₃ substituent but may reduce esterase-mediated hydrolysis, improving metabolic stability .

Melting Points and Polarity

Compound Melting Point (°C) Key Substituents Evidence
Target Compound Not reported 4-methyl, 2-CF₃-benzylamino
Ph3 (2,4-dihydroxybenzoate) 122–124 2,4-dihydroxy
2-(4-Fluorophenyl)-2-oxoethyl 3-CF₃-Bz Not reported 3-CF₃, 4-F-phenyl

Analysis: Hydroxyl groups (Ph3) elevate melting points via H-bonding, whereas non-polar groups (e.g., -CF₃, methyl) likely lower melting points.

Functional and Application-Based Comparisons

  • Tyrosinase Inhibition () : Methoxy-substituted derivatives (Ph2–Ph6) exhibit tyrosinase inhibitory activity, suggesting the target compound’s -CF₃ group could similarly modulate enzyme interactions.

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